Dual-Target Engagement: PFTase Inhibition Potency Relative to In-Class Natural Congeners
Andrastin A inhibits protein farnesyltransferase (PFTase) with an IC50 of 24.9 μM, as measured in a cell-free biochemical assay using partially purified rat brain PFTase [1]. In the same study, the structurally related in-class congeners Andrastin B and Andrastin C exhibited IC50 values of 47.1 μM and 13.3 μM, respectively [1]. Thus, Andrastin A displays approximately 1.9-fold greater potency than Andrastin B and 1.9-fold lower potency than Andrastin C against the primary enzymatic target. This intermediate potency profile, when combined with its unique P-gp modulatory activity (see Evidence_Item 2), distinguishes Andrastin A from both its less active and more active natural analogs, which do not share the same dual pharmacological fingerprint.
| Evidence Dimension | In vitro PFTase inhibition (IC50) |
|---|---|
| Target Compound Data | 24.9 μM |
| Comparator Or Baseline | Andrastin B: 47.1 μM; Andrastin C: 13.3 μM |
| Quantified Difference | 1.9-fold more potent than Andrastin B; 1.9-fold less potent than Andrastin C |
| Conditions | Cell-free enzyme assay using partially purified PFTase from rat brain; substrate: farnesyl pyrophosphate and recombinant H-Ras protein |
Why This Matters
For procurement decisions where natural product chemical probes are required, Andrastin A offers a distinct potency tier within the andrastin family, enabling researchers to interrogate structure-activity relationships or select the optimal balance of FTase inhibition and P-gp modulation.
- [1] Omura S, et al. Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. I. Producing strain, fermentation, isolation, and biological activities. J Antibiot (Tokyo). 1996;49(5):414-417. doi:10.7164/antibiotics.49.414 View Source
